

Spectroscopic data of 2-aryl-thiazole-4-carbaldehydes

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Compound of Interest

Compound Name: 2-o-Tolyl-thiazole-4-carbaldehyde

CAS No.: 91137-12-1

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An In-Depth Technical Guide to the Spectroscopic Data of 2-Aryl-Thiazole-4-Carbaldehydes

Abstract

The 2-aryl-thiazole-4-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough understanding of the spectroscopic characteristics of this core structure is paramount for unambiguous structure elucidation, purity assessment, and reaction monitoring. This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—associated with 2-aryl-thiazole-4-carbaldehydes. We will delve into the causality behind spectral patterns, present detailed experimental protocols for context, and integrate data to build a holistic analytical model for researchers in the field.

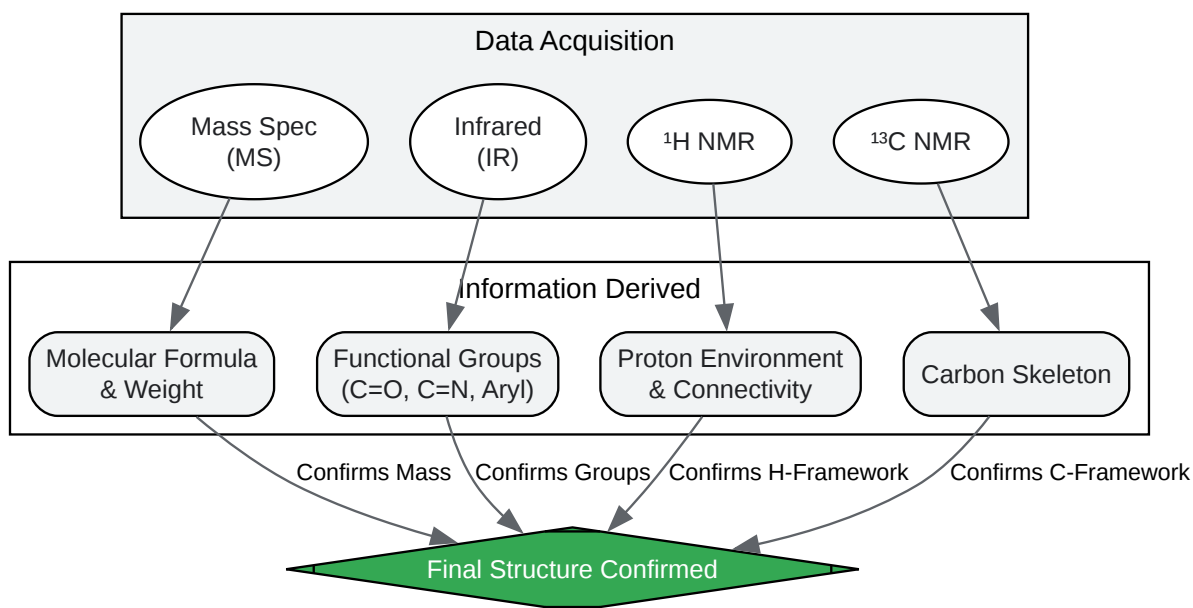
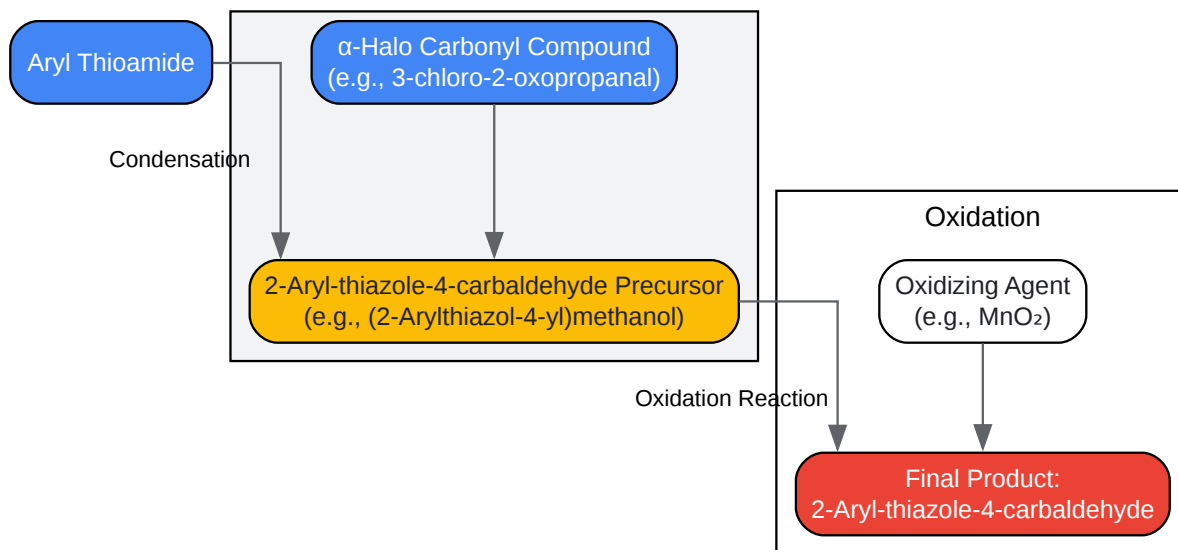
Introduction: The Significance of the Thiazole Scaffold

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are integral to numerous biologically active molecules, including Vitamin B1 (Thiamine). [4] The synthetic versatility of the thiazole ring allows for its incorporation into diverse molecular architectures, making it a privileged scaffold in drug discovery. [2] The addition of a 2-aryl group and a 4-carbaldehyde function further enhances its utility. The aryl substituent provides a vector for modifying lipophilicity and engaging in specific receptor interactions (e.g., π - π stacking), while the aldehyde group is a highly reactive handle for subsequent chemical modifications, enabling the construction of complex libraries of potential drug candidates. [2] Accurate and efficient characterization is the bedrock of such synthetic endeavors, and spectroscopy is the primary toolset for this purpose.

Foundational Synthesis: The Hantzsch Thiazole Synthesis and Subsequent Oxidation

To understand the origin of the molecules under analysis, we first consider their synthesis. The most fundamental and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. [5] This reaction involves the condensation of an α -haloketone with a thioamide. [5] To arrive at the target 2-aryl-thiazole-4-carbaldehyde, a subsequent oxidation step is typically required.

Diagram: General Workflow for Synthesis



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Sources

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